3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound, referred to as 14c in synthetic studies, is a pyrido[1,2-a]benzimidazole derivative featuring a 3-(trifluoromethyl)anilino substituent at position 1 and a methyl group at position 2. Its molecular formula is C₂₀H₁₄F₃N₅, with a molecular weight of 381.36 g/mol. Synthesized via nucleophilic substitution of a chloro precursor with 3-(trifluoromethyl)aniline in dioxane, it exhibits a high melting point (299°C) and distinct IR spectral bands at 3469 cm⁻¹ (N–H stretch), 2211 cm⁻¹ (C≡N), and 1636 cm⁻¹ (C=N) . Its thermal stability and electron-deficient trifluoromethyl group make it a candidate for pharmacological applications, particularly in anticancer research .
Properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4/c1-12-9-18(25-14-6-4-5-13(10-14)20(21,22)23)27-17-8-3-2-7-16(17)26-19(27)15(12)11-24/h2-10,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZCEGEDVIXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC(=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361969 | |
| Record name | 3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-03-6 | |
| Record name | 3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, typically starting with the preparation of the pyrido[1,2-a]benzimidazole core This can be achieved through cyclization reactions involving appropriate precursors
Chemical Reactions Analysis
3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and anilino groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Cyanation: The carbonitrile group can participate in further cyanation reactions, leading to the formation of dicyano derivatives
Scientific Research Applications
3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pyrido[1,2-a]benzimidazole core can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Substituent Variations at Position 1
The biological and physicochemical properties of pyrido[1,2-a]benzimidazole derivatives are heavily influenced by the substituent at position 1. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 14c enhances lipophilicity and metabolic stability compared to electron-donating methoxy or alkyl groups .
- Melting Points : Derivatives with rigid aromatic substituents (e.g., 14c ) exhibit higher melting points (>299°C) than aliphatic amine derivatives like 13c (>264°C), likely due to stronger π-π stacking and hydrogen bonding .
Solubility and Polarity
- 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: Methoxy groups improve polarity and solubility in polar solvents like DMSO or ethanol .
- 13c : The piperidine moiety introduces basicity, enabling salt formation and improved solubility in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
